N-(4-butoxyphenyl)-2-(4-methoxyphenoxy)propanamide
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Overview
Description
N-(4-butoxyphenyl)-2-(4-methoxyphenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butoxy group attached to a phenyl ring and a methoxyphenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxyphenyl)-2-(4-methoxyphenoxy)propanamide typically involves the following steps:
Preparation of 4-butoxyaniline: This can be achieved by reacting 4-nitroaniline with butanol in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Formation of 4-butoxyphenyl isocyanate: The 4-butoxyaniline is then reacted with phosgene to form 4-butoxyphenyl isocyanate.
Synthesis of this compound: Finally, the 4-butoxyphenyl isocyanate is reacted with 2-(4-methoxyphenoxy)propanoic acid in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxyphenyl)-2-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a butoxyphenyl ketone.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of butoxyphenyl ketone.
Reduction: Formation of N-(4-butoxyphenyl)-2-(4-methoxyphenoxy)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-butoxyphenyl)-2-(4-methoxyphenoxy)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-2-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-butoxyphenyl)-2-(4-methoxyphenoxy)propanamide can be compared with other similar compounds, such as:
N-(4-butoxyphenyl)-2-(4-hydroxyphenoxy)propanamide: Differing by the presence of a hydroxy group instead of a methoxy group.
N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide: Differing by the presence of an ethoxy group instead of a butoxy group.
Properties
IUPAC Name |
N-(4-butoxyphenyl)-2-(4-methoxyphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-4-5-14-24-18-8-6-16(7-9-18)21-20(22)15(2)25-19-12-10-17(23-3)11-13-19/h6-13,15H,4-5,14H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCNBPBAEBSWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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